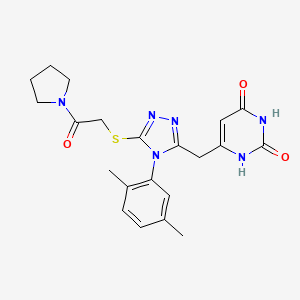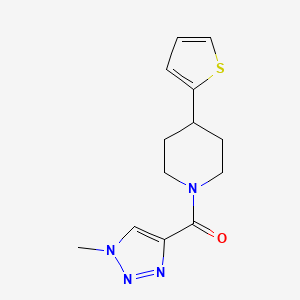![molecular formula C17H16N4S2 B2988134 ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide CAS No. 439112-37-5](/img/structure/B2988134.png)
ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
The structural motif of 1,2,4-triazole derivatives has been explored for their potential as anticancer agents . The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties. Specifically, the ethylsulfanyl group in the compound could enhance its interaction with cancer cell targets, potentially leading to the development of new chemotherapeutic agents with higher selectivity and lower toxicity.
Antifungal and Antibacterial Activities
Heteroannulated quinolones, which include the thieno[2,3-b]quinoline system, are known for their broad spectrum of biological activities . This particular compound could be synthesized and tested for its efficacy against various fungal and bacterial strains, contributing to the discovery of new antimicrobial medications.
Anti-Inflammatory Applications
The anti-inflammatory properties of quinoline derivatives make them candidates for the treatment of chronic inflammatory diseases . By studying the compound’s interaction with inflammatory pathways, researchers can potentially develop new drugs to manage conditions such as arthritis and asthma.
Neuroprotective Effects
Compounds with a quinoline base structure have shown promise in neuroprotection, particularly in diseases like Alzheimer’s . The compound could be investigated for its ability to inhibit enzymes like acetylcholinesterase, which is implicated in neurodegenerative conditions.
Antioxidant Properties
The presence of a thieno[2,3-b]quinoline moiety suggests that the compound may exhibit antioxidant properties . This could be valuable in researching oxidative stress-related diseases and in developing treatments that mitigate damage caused by free radicals.
Enzyme Inhibition for Drug Discovery
The compound’s potential to act as an enzyme inhibitor makes it a valuable tool in drug discovery . By targeting specific enzymes involved in disease pathways, researchers can use this compound as a scaffold to design drugs that can modulate biological processes effectively.
Wirkmechanismus
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They have been studied for their potential as antifungal, antibacterial, and anticancer agents. Their mechanism of action often involves interaction with enzymes or receptors in the cell, leading to disruption of essential biological processes .
Thieno[2,3-b]quinolines are another class of compounds with potential biological activity. They are known to interact with various targets in the cell, including enzymes and receptors, which can lead to changes in cellular function .
The presence of a sulfide group in the compound could also influence its biological activity. Sulfides are known to participate in various biochemical reactions and can influence the pharmacokinetic properties of the compound .
Eigenschaften
IUPAC Name |
2-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S2/c1-3-21-15(19-20-17(21)22-4-2)14-10-12-9-11-7-5-6-8-13(11)18-16(12)23-14/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZSQUPDSHAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)
![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)
![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)

![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)
